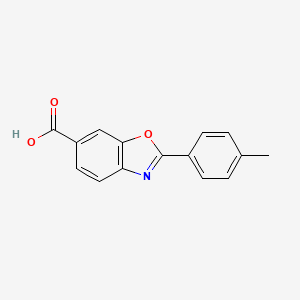
5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one is an organic compound that belongs to the pyridinone family This compound is characterized by the presence of an ethoxy group at the 5-position, a hydroxymethyl group at the 2-position, and a pyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloromethyl-5-ethoxypyridine.
Nucleophilic Substitution: The starting material undergoes a nucleophilic substitution reaction with a hydroxide ion source to introduce the hydroxymethyl group at the 2-position.
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the pyridinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and cyclization reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: The major product is 5-ethoxy-2-(carboxymethyl)pyridin-4(1H)-one.
Reduction: The major product is 5-ethoxy-2-(hydroxymethyl)dihydropyridine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethyl-5-ethoxypyridine: Similar structure but lacks the pyridinone ring.
5-Ethoxy-2-methylpyridin-4(1H)-one: Similar structure but has a methyl group instead of a hydroxymethyl group.
5-Ethoxy-2-(hydroxymethyl)pyridine: Similar structure but lacks the pyridinone ring.
Uniqueness
5-Ethoxy-2-(hydroxymethyl)pyridin-4(1H)-one is unique due to the presence of both the ethoxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyridinone ring enhances its potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
5-ethoxy-2-(hydroxymethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8-4-9-6(5-10)3-7(8)11/h3-4,10H,2,5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQJNJBTBXMZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNC(=CC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7842797.png)
![2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone](/img/structure/B7842803.png)
![Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7842808.png)
![Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B7842810.png)
![2-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)propan-1-one](/img/structure/B7842815.png)
![Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B7842827.png)
![1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B7842833.png)

![Ethyl 3-(3-methoxyphenyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7842856.png)

![Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B7842865.png)
